molecular formula C20H24N2O2 B11953104 N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide CAS No. 14288-18-7

N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide

Cat. No.: B11953104
CAS No.: 14288-18-7
M. Wt: 324.4 g/mol
InChI Key: UOZGBWBBIDONML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of oxamide, characterized by the presence of diethyl and o-tolyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide can be synthesized through the reaction of diethyl oxalate with o-toluidine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst to facilitate the formation of the oxamide bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the diethyl or o-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include different oxamide derivatives, amines, and substituted oxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diethyl-N,N’-DI(M-tolyl)oxamide
  • N,N’-Diethyl-N,N’-DI(P-tolyl)oxamide
  • N,N’-Diisopropyl-N,N’-DI(O-tolyl)oxamide

Uniqueness

N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide is unique due to the specific arrangement of diethyl and o-tolyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

14288-18-7

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-diethyl-N,N'-bis(2-methylphenyl)oxamide

InChI

InChI=1S/C20H24N2O2/c1-5-21(17-13-9-7-11-15(17)3)19(23)20(24)22(6-2)18-14-10-8-12-16(18)4/h7-14H,5-6H2,1-4H3

InChI Key

UOZGBWBBIDONML-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C(=O)N(CC)C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.